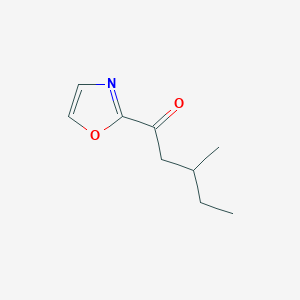
2-(3-Methylvaleryl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylvaleryl)oxazole, also known by its IUPAC name 3-methyl-1-(1,3-oxazol-2-yl)-1-pentanone, is a heterocyclic organic compound It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylvaleryl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions and yields the desired oxazole derivative .
Industrial Production Methods: Industrial production of oxazole derivatives, including this compound, often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been reported to be effective in the synthesis of oxazole derivatives, offering advantages such as high stability and easy separation from the reaction mixture using an external magnet .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylvaleryl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole oxides, while reduction can produce oxazoline derivatives.
Scientific Research Applications
2-(3-Methylvaleryl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methylvaleryl)oxazole involves its interaction with various molecular targets. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological pathways. For instance, oxazole derivatives have been shown to inhibit specific enzymes, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness: 2-(3-Methylvaleryl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylvaleryl group differentiates it from other oxazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
3-methyl-1-(1,3-oxazol-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7(2)6-8(11)9-10-4-5-12-9/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDXGFCXBZJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642059 |
Source


|
| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-26-7 |
Source


|
| Record name | 3-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
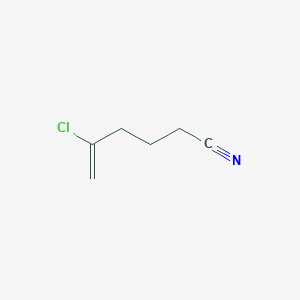

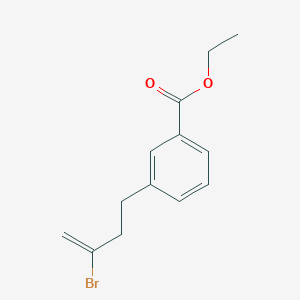
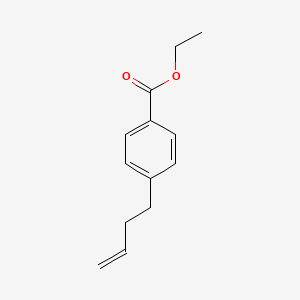
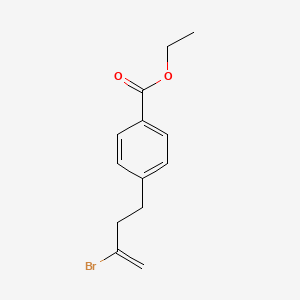
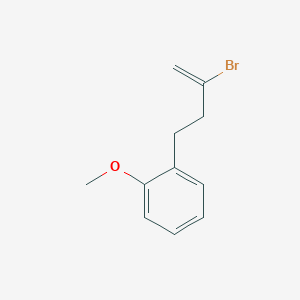
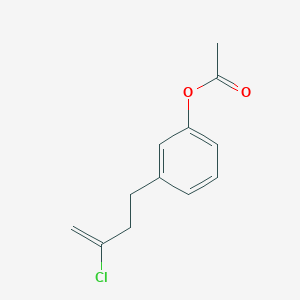
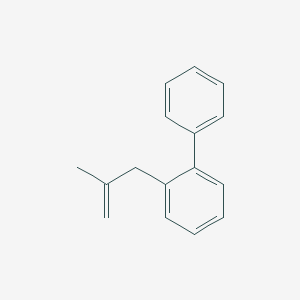

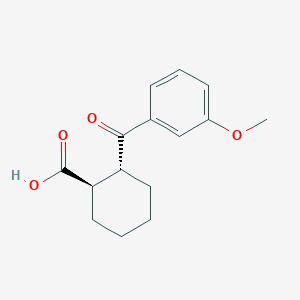
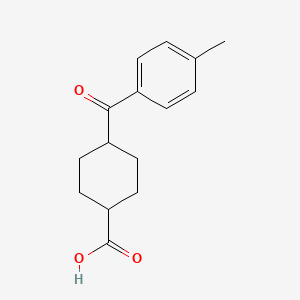
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
